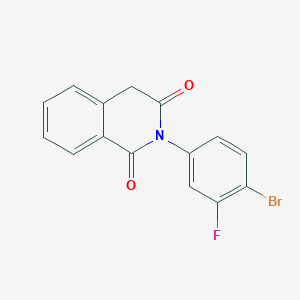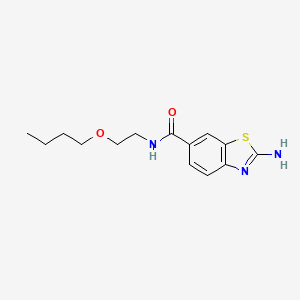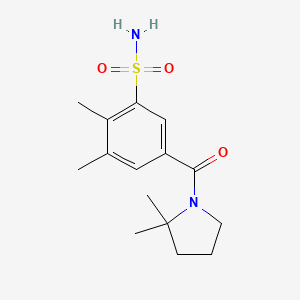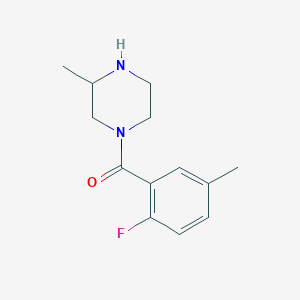
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione, also known as BFI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BFI-1 has been shown to inhibit the activity of BCL6, a transcriptional repressor that is overexpressed in various cancers.
作用机制
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione inhibits the activity of BCL6 by binding to its BTB domain, which is responsible for protein-protein interactions. This binding disrupts the formation of BCL6-containing transcriptional repressor complexes, leading to the activation of downstream target genes. 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to selectively inhibit the activity of BCL6, without affecting the activity of other BTB-containing proteins.
Biochemical and physiological effects:
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspase-9 and initiates the caspase cascade. 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has also been shown to inhibit tumor growth in animal models by reducing cell proliferation and inducing cell death. In addition, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their cytotoxic effects.
实验室实验的优点和局限性
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action has been well characterized. However, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has not been extensively studied in vivo, and its long-term toxicity and side effects are not well understood.
未来方向
There are several future directions for the study of 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione. One potential direction is the development of more potent and selective BCL6 inhibitors. Another direction is the study of 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione in combination with other cancer therapies, such as immunotherapy and targeted therapy. In addition, the study of 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione in animal models and clinical trials will provide important insights into its efficacy and safety for cancer treatment.
合成方法
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione can be synthesized using a three-step process. The first step involves the synthesis of 4-bromo-3-fluoroaniline, followed by the synthesis of 2-(4-bromo-3-fluorophenyl)acetic acid. The final step involves the cyclization of 2-(4-bromo-3-fluorophenyl)acetic acid with phthalic anhydride to form 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione.
科学研究应用
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of BCL6, a transcriptional repressor that is overexpressed in various cancers. 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
属性
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFNO2/c16-12-6-5-10(8-13(12)17)18-14(19)7-9-3-1-2-4-11(9)15(18)20/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUWFWZESKGLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid](/img/structure/B7580729.png)
![[2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580735.png)

![3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7580740.png)
![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)
![ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate](/img/structure/B7580752.png)

![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580762.png)


![3-[1-(1-Methyl-1H-pyrrol-2-yl)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B7580785.png)
![N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide](/img/structure/B7580798.png)
![2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7580802.png)
![N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7580805.png)